molecular formula C11H14N2O3 B1299945 1-(4-Nitrophenyl)-4-piperidinol CAS No. 79421-45-7

1-(4-Nitrophenyl)-4-piperidinol

Cat. No. B1299945
CAS RN: 79421-45-7
M. Wt: 222.24 g/mol
InChI Key: RNPWPESLLCUROD-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-4-piperidinol is a chemical compound that has not been extensively studied. It is a derivative of 4-nitrophenol , which is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring .

Scientific Research Applications

Medicinal Chemistry: Antagonists Development

1-(4-Nitrophenyl)piperidin-4-ol serves as a key intermediate in the synthesis of piperidine derivatives, which are crucial in the development of pharmaceutical antagonists . These compounds have been found to exhibit significant biological activity, particularly as antagonists for various receptors, which can be beneficial in treating conditions like allergies, asthma, and hypertension.

Organic Synthesis: Piperidine Derivatives

In organic synthesis, this compound is utilized to create a wide range of piperidine derivatives through intra- and intermolecular reactions . These derivatives are important for constructing complex organic molecules that can have applications ranging from drug development to material science.

Pharmacology: HIV Treatment Research

The derivatives of 1-(4-nitrophenyl)piperidin-4-ol have been explored for their potential in treating HIV. Researchers have synthesized novel piperidin-4-ol derivatives and evaluated them for their CCR5 antagonistic activities, which is a promising approach in HIV treatment strategies .

Material Science: Nanocatalysis

In material science, this compound’s derivatives are used in the study of nanocatalysts, which are pivotal in the development of new materials with enhanced properties . These materials can have applications in various industries, including electronics, coatings, and energy storage.

Analytical Chemistry: Spectroscopy

1-(4-Nitrophenyl)piperidin-4-ol and its derivatives are characterized using advanced spectroscopic techniques such as NMR and MS, which are essential tools in analytical chemistry for identifying and quantifying substances .

Biotechnology: Drug Discovery

This compound plays a role in biotechnology research, particularly in drug discovery, where it’s used as a building block for synthesizing new compounds with potential therapeutic effects .

Chemical Synthesis: Greener Solvents

The synthesis of piperidine derivatives, including those derived from 1-(4-nitrophenyl)piperidin-4-ol, can be carried out using greener solvents, contributing to more sustainable chemical processes . This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.

Safety and Hazards

The safety data sheet for 4-nitrophenol indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

1-(4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPWPESLLCUROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346645
Record name 1-(4-Nitrophenyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-4-piperidinol

CAS RN

79421-45-7
Record name 1-(4-Nitrophenyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79421-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitrophenyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-fluoro-4-nitrobenzene (3.0 g 21.26 mmol), piperidin-4-ol (2.26 g, 22.32 mmol), K2CO3 (4.4 g, 31.89 mmol) was mixed in 20 mL DMF, reacted at 80° C. for 2.5 hours. Then the mixture was extracted by EA and brine, washed by brine and then water, dried over Na2SO4, concentrated. The crude product was used directly in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-chloronitrobenzene (31.5 g, 200 mmol) was dissolved in N,N-dimethylacetamide (80 ml), and potassium carbonate (35.9 g, 260 mmol) and 4-hydroxypiperidine (22.3 g, 220 mmol) were added thereto, followed by stirring under heat at 130° C. for 3 hours. After cooling to room temperature, water was added to the mixture, and the precipitate was collected by filtration. The obtained solid was dried under reduced pressure, thereby obtaining 4-hydroxy-N-(4-nitrophenyl)piperidine (41.3 g, 93%) as a yellow solid.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step Two
Quantity
22.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 100 mL round bottom flask was dried in an oven overnight and cooled to room temperature under Ar(g). The flask was charged with fluoronitrobenzene (0.500 mL, 4.71 mmol), Piperidin-4-ol (0.619 g, 2.30 mmol) and dioxane (9.0 mL). To the resulting solution, diisopropyl ethyl amine (0.463 mL, 6.12 mmol) was added dropwise, and the reaction was allowed to stir at 105° C. for 48 h. The mixture was extracted with EtOAc (3ט50 mL), and brine (2ט50 mL). The combined organic layers were then dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude mixture was then purified over silica (10% MeOH/90% CHCl3) affording a yellow solid (0.742 g, 3.34 mmol, 71% yield).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.619 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.463 mL
Type
reactant
Reaction Step Two
Name
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1-(4-Nitrophenyl)-4-piperidinol?

A1: 1-(4-Nitrophenyl)-4-piperidinol is a non-linear optical chromophore. [] The molecule features a piperidinol ring in a chair conformation. Importantly, the C-N-C portion of the piperidinol ring is nearly coplanar with the nitrophenyl ring system. This arrangement facilitates hydrogen bonding between the piperidinol hydroxy group and the nitro group in neighboring molecules within the crystal structure. []

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